Cas no 28807-94-5 (Acenaphthylenol,1,2-dihydro-)

Acenaphthylenol,1,2-dihydro- structure
Acenaphthylenol,1,2-dihydro- structure
Product Name:Acenaphthylenol,1,2-dihydro-
CAS No:28807-94-5
MF:C12H10O
MW:170.207203388214
CID:285841
PubChem ID:22750
Update Time:2025-04-19

Acenaphthylenol,1,2-dihydro- Chemical and Physical Properties

Names and Identifiers

    • Acenaphthylenol,1,2-dihydro-
    • Acenaphthenol(7CI,8CI)
    • Acenaphthol
    • AKOS016344664
    • T71156
    • Acenaphthen-1-ol
    • AS-56663
    • 28807-94-5
    • 1-Acenaphthalenol
    • F1916-0152
    • 1-Acenaphthylenol,2-dihydro-
    • 7-Acenaphthenol
    • FT-0607272
    • Acenaphthylenol, 1,2-dihydro-
    • 1-ACENAPHTHENOL
    • NSC-22834
    • Acenaphthenol-1
    • DTXSID20951449
    • NSC 22834
    • MXUCIEHYJYRTLT-UHFFFAOYSA-
    • InChI=1/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2
    • 6306-07-6
    • 1,2-Dihydro-1-acenaphthylenol #
    • EINECS 228-618-8
    • Acenaphthenol
    • CS-0179399
    • HMS1666F13
    • NS00044683
    • 1-Acenaphthenol, 99%
    • W-200056
    • Acenaphthene-1-ol
    • 1-Hydroxyacenaphthene
    • 1,2-dihydroacenaphthylen-1-ol
    • AC-16513
    • BB 0262802
    • GEO-00001
    • MFCD00003808
    • AKOS000282756
    • 2-(4-Fluorophenyl)-1,1-diphenylethanol
    • 1-Acenaphthylenol, 1,2-dihydro-
    • A834190
    • 1,2-Dihydro-1-acenaphthylenol
    • SCHEMBL345448
    • A1057
    • NSC22834
    • Inchi: 1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2
    • InChI Key: MXUCIEHYJYRTLT-UHFFFAOYSA-N
    • SMILES: OC1C2=CC=CC3=CC=CC(=C23)C1

Computed Properties

  • Exact Mass: 170.0732
  • Monoisotopic Mass: 170.073
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2A^2
  • XLogP3: 2.4

Experimental Properties

  • Color/Form: White to cream solid
  • Density: 1.29
  • Boiling Point: 369.2°C at 760 mmHg
  • Flash Point: 129°C
  • Refractive Index: 1.741
  • PSA: 20.23

Acenaphthylenol,1,2-dihydro- Related Literature

Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.